molecular formula C12H12N4O B1417512 6-amino-2-(2,3-dihydro-1H-indol-1-yl)pyrimidin-4(3H)-one CAS No. 876667-59-3

6-amino-2-(2,3-dihydro-1H-indol-1-yl)pyrimidin-4(3H)-one

Cat. No. B1417512
CAS RN: 876667-59-3
M. Wt: 228.25 g/mol
InChI Key: VVPRPPCTZQISAB-UHFFFAOYSA-N
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Description

6-amino-2-(2,3-dihydro-1H-indol-1-yl)pyrimidin-4(3H)-one, also known as 6-AP, is a heterocyclic compound with a unique structure and properties. It is a synthetic compound, first synthesized in the 1950s, and has since been studied extensively for its potential applications in various scientific fields. 6-AP has been used as an intermediate in the synthesis of several drugs and other compounds, and has shown promise in the field of medicinal chemistry. Additionally, 6-AP has been studied for its potential use in the fields of biochemistry and physiology, as well as for its potential therapeutic applications. In

Scientific Research Applications

  • Antimicrobial Properties : A study synthesized derivatives of pyrimidine, including 6-amino-2-(2,3-dihydro-1H-indol-1-yl)pyrimidin-4(3H)-one, and evaluated their antimicrobial activity. The results indicated that the combination of indole and benzene nuclei in a single molecule showed synergistic antimicrobial effects, demonstrating significant potential in combating various microbes (Chauhan, Siddiqi, & Dwivedi, 2017).

  • Synthesis of Pyrido[2,3‐d]pyrimidines : Another research focused on the reaction of 6-amino-2,3-dihydro-2-thioxo-4(1H)-pyrimidinone with α,/β-unsaturated ketones, resulting in the formation of pyrido[2,3-d]pyrimidine systems. This study is crucial for understanding the chemical processes and potential applications of these compounds in various fields (Quiroga, Insuasty, Sánchez, Nogueras, & Meier, 1992).

  • Antioxidant and Antimicrobial Evaluation : A 2012 study synthesized compounds including 6-amino-2-(2,3-dihydro-1H-indol-1-yl)pyrimidin-4(3H)-one analogues, which exhibited promising antioxidant and antimicrobial activities. This highlights the compound's potential in pharmaceutical applications, especially in developing new drugs with antimicrobial and antioxidant properties (Saundane, Yarlakatti, Walmik, & Katkar, 2012).

  • Novel Synthesis Methods : Research has been conducted on the facile construction of substituted pyrimido[4,5-d]pyrimidones by transforming enaminouracil, which includes the synthesis of derivatives related to 6-amino-2-(2,3-dihydro-1H-indol-1-yl)pyrimidin-4(3H)-one. This work is significant for the development of new synthetic methods in chemistry (Hamama, Ismail, Al-Saman, & Zoorob, 2012).

properties

IUPAC Name

4-amino-2-(2,3-dihydroindol-1-yl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O/c13-10-7-11(17)15-12(14-10)16-6-5-8-3-1-2-4-9(8)16/h1-4,7H,5-6H2,(H3,13,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVPRPPCTZQISAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C3=NC(=CC(=O)N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-amino-2-(2,3-dihydro-1H-indol-1-yl)pyrimidin-4(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-amino-2-(2,3-dihydro-1H-indol-1-yl)pyrimidin-4(3H)-one
Reactant of Route 2
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6-amino-2-(2,3-dihydro-1H-indol-1-yl)pyrimidin-4(3H)-one
Reactant of Route 3
6-amino-2-(2,3-dihydro-1H-indol-1-yl)pyrimidin-4(3H)-one
Reactant of Route 4
6-amino-2-(2,3-dihydro-1H-indol-1-yl)pyrimidin-4(3H)-one
Reactant of Route 5
6-amino-2-(2,3-dihydro-1H-indol-1-yl)pyrimidin-4(3H)-one
Reactant of Route 6
6-amino-2-(2,3-dihydro-1H-indol-1-yl)pyrimidin-4(3H)-one

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